molecular formula C13H8BrN B14761108 5-Bromo-[1,1'-biphenyl]-2-carbonitrile

5-Bromo-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B14761108
M. Wt: 258.11 g/mol
InChI Key: OSRORBIBDBICOS-UHFFFAOYSA-N
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Description

5-Bromo-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 5-position and a nitrile group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of [1,1’-biphenyl]-2-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron, azobisisobutyronitrile (AIBN)

    Substitution: Various electrophiles or nucleophiles, depending on the desired product

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Major Products Formed

    Substitution Products: Depending on the electrophile or nucleophile used, products can include halogenated biphenyls, amides, or amines.

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines, alcohols

Scientific Research Applications

5-Bromo-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its mechanism of action would depend on the target molecule or pathway it interacts with. For example, if used in pharmaceuticals, it might inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-[1,1’-biphenyl]-4-carbonitrile
  • 4-Bromo-[1,1’-biphenyl]-2-carbonitrile
  • 5-Bromo-2-chlorobiphenyl

Uniqueness

5-Bromo-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain applications compared to its isomers or other brominated biphenyl derivatives .

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

4-bromo-2-phenylbenzonitrile

InChI

InChI=1S/C13H8BrN/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-8H

InChI Key

OSRORBIBDBICOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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